molecular formula C17H18FN3O5S B2578921 Methyl 4-((3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)sulfonyl)benzoate CAS No. 2034326-77-5

Methyl 4-((3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)sulfonyl)benzoate

Cat. No.: B2578921
CAS No.: 2034326-77-5
M. Wt: 395.41
InChI Key: VOQSWGIRLZGGJO-UHFFFAOYSA-N
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Description

Methyl 4-((3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)sulfonyl)benzoate is a complex organic compound with potential applications in various scientific fields. This compound features a benzoate ester linked to a piperidine ring, which is further substituted with a fluoropyrimidine moiety. The presence of these functional groups suggests its utility in medicinal chemistry, particularly in the design of pharmaceutical agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)sulfonyl)benzoate typically involves multiple steps:

    Formation of the Piperidine Intermediate: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amine and aldehyde precursors under acidic conditions.

    Introduction of the Fluoropyrimidine Group: This step involves the nucleophilic substitution of a suitable pyrimidine derivative with a fluorine source, often using reagents like potassium fluoride in polar aprotic solvents.

    Sulfonylation: The piperidine intermediate is then reacted with a sulfonyl chloride derivative to introduce the sulfonyl group.

    Esterification: Finally, the benzoate ester is formed through a reaction between the sulfonylated piperidine and methyl 4-hydroxybenzoate under esterification conditions, typically using a dehydrating agent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the ester group, converting it to the corresponding alcohol.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-((3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)sulfonyl)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions due to its structural complexity.

    Medicine: Investigated for its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism by which this compound exerts its effects is largely dependent on its interaction with biological targets. The fluoropyrimidine moiety suggests potential interactions with nucleic acids or enzymes involved in nucleotide metabolism. The sulfonyl group can act as a bioisostere for phosphate groups, potentially inhibiting enzymes that utilize phosphate substrates.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-((3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)sulfonyl)benzoate
  • Methyl 4-((3-((5-bromopyrimidin-2-yl)oxy)piperidin-1-yl)sulfonyl)benzoate

Uniqueness

Methyl 4-((3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)sulfonyl)benzoate is unique due to the presence of the fluorine atom, which can significantly alter its electronic properties and biological activity compared to its chloro and bromo analogs. Fluorine’s high electronegativity and small size can enhance binding affinity to biological targets and improve metabolic stability.

This compound’s unique combination of functional groups makes it a valuable tool in various fields of scientific research, offering opportunities for the development of new materials and pharmaceuticals.

Properties

IUPAC Name

methyl 4-[3-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]sulfonylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN3O5S/c1-25-16(22)12-4-6-15(7-5-12)27(23,24)21-8-2-3-14(11-21)26-17-19-9-13(18)10-20-17/h4-7,9-10,14H,2-3,8,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOQSWGIRLZGGJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)OC3=NC=C(C=N3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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